Thieno[3,2-d]pyrimidin-4-amine
Overview
Description
Organic semiconducting materials are composed of π-conjugated building blocks, which provide them with excellent optical properties, good photostability, and biologically benign composition . These properties make OSM-S-71 a promising candidate for applications in biophotonics, optoelectronics, and other advanced technologies.
Mechanism of Action
Target of Action
Thieno[3,2-d]pyrimidin-4-amine primarily targets the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . Cyt-bd is an attractive drug target, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
This compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the oxidative phosphorylation pathway of Mycobacterium tuberculosis . By inhibiting Cyt-bd, this compound disrupts the normal functioning of this pathway, leading to ATP depletion .
Pharmacokinetics
It is known that the compound’s potency and pharmacokinetic properties can be improved to warrant in vivo evaluation .
Result of Action
The inhibition of Cyt-bd by this compound results in ATP depletion in Mycobacterium tuberculosis . This leads to the death of the bacteria, thereby exerting its antimicrobial effect .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression level of Cyt-bd-encoding genes in different strains of Mycobacterium tuberculosis can affect the compound’s efficacy
Biochemical Analysis
Biochemical Properties
Thieno[3,2-d]pyrimidin-4-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in energy metabolism in Mycobacterium tuberculosis
Cellular Effects
This compound has shown to have effects on various types of cells and cellular processes. In the context of Mycobacterium tuberculosis, it influences cell function by targeting energy metabolism, specifically by inhibiting the Cyt-bd .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules and enzyme inhibition. As mentioned earlier, it inhibits the Cyt-bd in Mycobacterium tuberculosis, thereby affecting the energy metabolism of the bacteria .
Metabolic Pathways
This compound is involved in the energy metabolism pathway in Mycobacterium tuberculosis, where it interacts with the enzyme Cyt-bd
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-71 involves the construction of the π-conjugated backbone through a series of organic reactions. One common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds between aryl halides and boronic acids . The reaction conditions typically involve the use of a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (such as toluene) under an inert atmosphere.
Industrial Production Methods
Industrial production of OSM-S-71 can be achieved through large-scale organic synthesis techniques. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as minimizing hazardous chemical waste and employing safe and abundant chemicals, is also emphasized to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
OSM-S-71 undergoes various types of chemical reactions, including:
Oxidation: OSM-S-71 can be oxidized to form corresponding oxides, which can alter its electronic properties.
Reduction: Reduction reactions can be used to modify the electronic structure of OSM-S-71, enhancing its conductivity.
Substitution: Substitution reactions, such as halogenation, can introduce functional groups that modify the material’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and halogenating agents (such as bromine). The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of OSM-S-71 with altered electronic and optical properties. These derivatives can be tailored for specific applications in optoelectronics and biophotonics .
Scientific Research Applications
OSM-S-71 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to OSM-S-71 include other organic semiconducting materials, such as:
OSM-S-106: An aminothieno pyrimidine benzene sulfonamide with potent activity against Plasmodium falciparum.
OSM-S-137: A derivative of OSM-S-106 with modifications to the sulfonamide portion.
Uniqueness
OSM-S-71 stands out due to its unique combination of excellent optical properties, good photostability, and biologically benign composition. These features make it particularly suitable for applications in biophotonics and optoelectronics, where high performance and stability are crucial .
Properties
IUPAC Name |
thieno[3,2-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZMFTNGJPBSBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467695 | |
Record name | thieno[3,2-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16285-74-8 | |
Record name | thieno[3,2-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60467695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thieno[3,2-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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